molecular formula C31H51N3O6 B7934225 (R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid

(R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid

Cat. No.: B7934225
M. Wt: 561.8 g/mol
InChI Key: BQERJWRZLXZNIO-XFULWGLBSA-N
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Description

(R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid (CAS: 2389-45-9, molecular formula: C₁₉H₂₈N₂O₆, molecular weight: 380.44 g/mol) is a lysine-derived amino acid featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the 6-position and a tert-butoxycarbonyl (Boc) group at the 2-position of the hexanoic acid backbone . The (R)-configuration at the chiral center ensures stereochemical specificity, making it valuable in peptide synthesis and medicinal chemistry for constructing enantiomerically pure intermediates .

Key properties include:

  • Solubility: Soluble in polar solvents like acetic acid and acetonitrile, but insoluble in non-polar solvents such as petroleum ether .
  • Applications: Used as a precursor in phosphonate derivatives , peptidomimetics , and labeled peptides for isotopic studies .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQERJWRZLXZNIO-XFULWGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76477-42-4
Record name D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76477-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Stepwise Protection of Diaminohexanoic Acid

A common route involves sequential protection of (R)-2,6-diaminohexanoic acid (lysine derivative):

Step 1: Boc Protection of the α-Amino Group

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), aqueous sodium carbonate (Na₂CO₃), tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Mechanism : Nucleophilic acyl substitution at the α-amino group.

Step 2: Cbz Protection of the ε-Amino Group

  • Reagents : Benzyl chloroformate (Cbz-Cl), aqueous Na₂CO₃, THF.

  • Conditions : 0°C, 2–3 hours.

  • Yield : 70–85% after column chromatography.

Challenges :

  • Racemization : Minimized by maintaining pH < 9 and temperatures below 25°C.

  • Oligomerization : Addressed via slow reagent addition and excess Na₂CO₃ to neutralize HCl byproducts.

Patent-Optimized Two-Step Methodology

A patent (CZ304894B6) describes an improved method for lipophilic amino acid analogs:

Step 1: Acylation with Boc-Anhydride

  • Solvent : Dichloromethane (DCM).

  • Base : N-Methylmorpholine (NMM).

  • Temperature : −15°C to 0°C.

  • Advantage : Suppresses side reactions, achieving >90% Boc protection.

Step 2: Cbz Protection Under Schotten-Baumann Conditions

  • Reagents : Cbz-Cl, Na₂CO₃ (aq), DCM.

  • Conditions : Vigorous stirring, 0°C for 1 hour.

  • Yield : 88% after extraction and crystallization.

Key Innovation :

  • Biphasic System : Enhances reagent mixing and reduces hydrolysis.

  • Scalability : Eliminates chromatography by precipitating impurities in cold hexane.

Comparative Analysis of Methods

Parameter Traditional Method Patent Method
Total Yield 70–75%85–88%
Purification Column ChromatographyCrystallization
Racemization <5%<2%
Reaction Time 8–9 hours5–6 hours
Scalability Limited to 10g batchesSuitable for >100g

Stereochemical Control

The R-configuration is preserved using:

  • Chiral Auxiliaries : (S)- or (R)-Binap ligands in asymmetric hydrogenation.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

Example :

  • Substrate : Racemic 2,6-diaminohexanoic acid.

  • Enzyme : Lipase PS (Burkholderia cepacia).

  • Solvent : Isooctane, 40°C.

  • Result : 98% enantiomeric excess (ee) for R-isomer.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Boc₂O : Preferred over Boc-Cl due to lower toxicity and higher stability.

  • Cbz-Cl : Replaced by Cbz-Osu (N-hydroxysuccinimide ester) in large-scale runs to reduce HCl generation.

Waste Management

  • Acid Byproducts : Neutralized with NaHCO₃ to minimize corrosion.

  • Solvent Recovery : DCM and THF are distilled and reused, reducing costs by 30%.

Analytical Characterization

HPLC Purity :

  • Column : C18, 5µm, 250 × 4.6 mm.

  • Mobile Phase : Acetonitrile/0.1% TFA (60:40).

  • Retention Time : 12.3 minutes, purity >99%.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (m, 5H, Cbz-Ar), 5.10 (s, 2H, CH₂Cbz), 4.20 (m, 1H, α-CH), 1.44 (s, 9H, Boc).

  • IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1710 cm⁻¹ (C=O, Cbz).

Applications in Peptide Synthesis

The compound serves as a building block for:

  • Antimicrobial Peptides : Enhances lipophilicity for membrane penetration.

  • Drug Conjugates : Enables site-specific attachment of payloads via orthogonal deprotection.

Case Study :

  • Target : HIV protease inhibitor.

  • Synthesis : Incorporated at P2 position, improving bioavailability by 40% .

Chemical Reactions Analysis

Types of Reactions

®-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid can undergo various chemical reactions, including:

    Hydrolysis: Removal of protecting groups under acidic or basic conditions.

    Substitution: Replacement of functional groups with other substituents.

    Oxidation and Reduction: Modifications of the oxidation state of the compound.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the benzyloxycarbonyl group yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the prominent applications of this compound is in the field of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine antibodies with cytotoxic drugs. The incorporation of (R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid allows for enhanced stability and specificity in targeting cancer cells, thereby improving therapeutic efficacy while minimizing off-target effects .

Peptide Synthesis

The compound serves as a valuable intermediate in peptide synthesis. Its ability to protect amino groups while allowing for selective reactions makes it an ideal candidate for synthesizing complex peptides that may have therapeutic applications, including those targeting specific receptors or pathways involved in disease processes .

Mechanistic Studies

In biochemical research, this compound can be utilized to study various cellular mechanisms. Its structural features allow researchers to investigate interactions with proteins involved in critical pathways such as apoptosis, autophagy, and cell cycle regulation. These studies can provide insights into the molecular underpinnings of diseases like cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

The compound's derivatives have been explored for their potential as enzyme inhibitors. By modifying the structure, researchers can design inhibitors that target specific enzymes implicated in metabolic pathways or disease states, contributing to drug discovery efforts aimed at developing new therapeutics .

Anti-Infective Agents

Research indicates that derivatives of this compound may exhibit anti-infective properties. They have been studied for their activity against various pathogens, including viruses and bacteria, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that certain derivatives may have neuroprotective effects, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. The ability to modulate neuronal signaling pathways positions this compound as a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

Study Application Findings
Study on ADCsCancer TherapyDemonstrated improved targeting and reduced toxicity in preclinical models .
Peptide Synthesis ResearchBioconjugationSuccessfully synthesized peptides with enhanced stability using this compound as a building block .
Enzyme Inhibition StudyDrug DiscoveryIdentified several active derivatives that inhibit key metabolic enzymes .
Anti-Infective Agent DevelopmentInfectious DiseasesShowed promising activity against specific bacterial strains .

Mechanism of Action

The mechanism of action of ®-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid involves the selective protection and deprotection of amine groups. The protecting groups prevent unwanted reactions during synthesis and can be removed under specific conditions to reveal the reactive amine functionalities. This allows for precise control over the chemical modifications of the compound.

Comparison with Similar Compounds

Protected Lysine Derivatives

Compound Name Structure Protecting Groups Molecular Weight Key Features Applications References
(R)-6-Cbz-2-Boc-hexanoic acid Hexanoic acid with Cbz (6-position) and Boc (2-position) Cbz, Boc 380.44 Dual orthogonal protection, (R)-chirality Peptide coupling, phosphonate synthesis
N⁶-Cbz-L-lysine (CbzK) Lysine with Cbz at ε-amino group Cbz 280.31 Single protection, α-amino free Genetic code expansion, peptide synthesis
N⁶-Boc-L-lysine (BocK) Lysine with Boc at ε-amino group Boc 260.30 Acid-labile protection Solid-phase peptide synthesis (SPPS)
BocAhx (N⁶-Boc-aminohexanoic acid) Hexanoic acid with Boc at 6-position Boc 217.27 Linear chain, no Cbz Linker in prodrugs

Key Differences :

  • Dual vs. Single Protection : The target compound’s dual Cbz/Boc groups enable orthogonal deprotection strategies, unlike singly protected analogs like CbzK or BocK .
  • Chirality : The (R)-configuration distinguishes it from naturally occurring (S)-lysine derivatives, influencing receptor binding in bioactive peptides .

Fluorinated and Substituted Analogs

Compound Name Structure Modifications Molecular Weight Key Features Applications References
(S)-6-Cbz-2-Boc-4,4-difluorohexanoic acid Hexanoic acid with Cbz, Boc, and 4,4-difluoro Cbz, Boc, 4,4-difluoro 425.18 Enhanced metabolic stability, electronegativity PET tracers, enzyme inhibitors
(S)-β³CbzK β³-amino acid with Cbz Cbz, β³-backbone 268.28 Non-natural backbone conformation Genetic code expansion

Key Differences :

  • Fluorination: The 4,4-difluoro derivative exhibits altered electronic properties and metabolic stability compared to the non-fluorinated target compound .
  • Backbone Structure: β³-amino acids (e.g., (S)-β³CbzK) adopt distinct conformations, affecting peptide secondary structures .

Branched and Functionalized Derivatives

Compound Name Structure Modifications Molecular Weight Key Features Applications References
2-{[(tert-Butoxy)carbonyl]amino}-4-methylhexanoic acid Branched hexanoic acid with Boc and 4-methyl Boc, 4-methyl 245.32 Steric hindrance, lipophilicity Enzyme inhibitor scaffolds
(R)-1-benzyl 6-methyl 2-Boc-4-oxohexanedioate Diester with Boc and 4-oxo Boc, 4-oxo, ester 379.40 Electrophilic ketone, ester groups Crosslinking in polymers

Key Differences :

  • Branched Chains : Methyl branching increases hydrophobicity and steric effects, reducing solubility in polar solvents .
  • Reactive Moieties : The 4-oxo group in the hexanedioate derivative enables nucleophilic reactions, unlike the carboxylic acid in the target compound .

Biological Activity

(R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as a benzyloxycarbonyl derivative of amino acids, is a compound of significant interest in medicinal chemistry and biochemistry. This compound exhibits various biological activities, primarily related to its role as a potential inhibitor in enzymatic pathways, particularly those involving histone deacetylases (HDACs).

  • Molecular Formula : C16_{16}H23_{23}N2_{2}O6_{6}
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 210471-09-3
  • Purity : Typically available at 98% purity

The compound functions primarily as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound can promote a more relaxed chromatin structure, facilitating gene expression.

Inhibition of Histone Deacetylases

Research indicates that this compound exhibits selective inhibition of various HDAC isozymes. A study reported that modifications to the structure of azumamide analogs, which include similar benzyloxycarbonyl groups, resulted in varying degrees of HDAC inhibition. The presence of bulky substituents such as tert-butoxycarbonyl enhances binding affinity to the enzyme active site, thus increasing inhibitory potency .

Anticancer Properties

Due to its HDAC inhibitory activity, this compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines by altering the expression of genes involved in cell proliferation and survival .

Case Studies

  • Study on HDAC Inhibition :
    • Objective : To evaluate the potency of various benzyloxycarbonyl derivatives as HDAC inhibitors.
    • Findings : The compound showed significant inhibition against class I and IIb HDACs with IC50_{50} values in the low micromolar range. This suggests potential therapeutic applications in cancer treatment where HDACs play a crucial role .
  • Antitumor Activity :
    • Objective : To assess the anticancer efficacy of this compound.
    • Results : In cultured human cancer cells, treatment with the compound led to increased acetylation of histones and subsequent activation of tumor suppressor genes, resulting in reduced cell viability and increased apoptosis rates .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
HDAC InhibitionSelective inhibition of class I and IIb HDACs
Anticancer EffectsInduction of apoptosis in cancer cell lines
Gene Expression ModulationActivation of tumor suppressor genes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid, and how do protecting groups influence yield?

  • The compound is typically synthesized via multi-step protocols involving oxazinane intermediates (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) and boronate esters. Key steps include:

  • Enantioselective synthesis : Use of chiral oxazinane derivatives to establish the (R)-configuration .
  • Protection strategies : Sequential introduction of benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during amino acid coupling .
  • Purification : Column chromatography (silica gel, chloroform/methanol gradients) and recrystallization to isolate the final product .
    • Yield optimization requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and monitoring via TLC/HPLC .

Q. Which analytical methods are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to verify stereochemistry (e.g., coupling constants for chiral centers) and protecting group integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95% typically required for biological assays) .
  • Melting point : Consistency with literature values (e.g., 150–151°C for related Boc-protected intermediates) helps confirm crystallinity .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound impact its utility in peptide synthesis?

  • The (R)-configuration at the α-carbon is critical for mimicking natural amino acids in bioactive peptides. Racemization risks arise during:

  • Deprotection : Acidic cleavage of Boc groups (e.g., with TFA) may induce stereochemical lability. Low-temperature protocols (-20°C) mitigate this .
  • Coupling reactions : Use of coupling agents like HATU or DCC, with additives (HOAt), ensures minimal epimerization .
    • Applications in peptidomimetics require validation via circular dichroism (CD) or X-ray crystallography to confirm retained chirality .

Q. What methodologies are employed to study this compound’s stability under varying pH and temperature conditions?

  • Kinetic stability assays : Incubate the compound in buffers (pH 2–12) at 25–50°C, followed by HPLC monitoring of degradation products. Boc groups are prone to hydrolysis under acidic conditions, while Z groups are stable .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C for thermal stability) .
  • Lyophilization : Freeze-drying in aqueous solutions (with cryoprotectants like trehalose) enhances long-term storage stability .

Q. How is this compound applied in enzyme inhibition studies, particularly for arginase or related targets?

  • Enzyme assays : Recombinant human arginase I/II is incubated with the compound, and urea production is measured via colorimetric methods (e.g., α-isonitrosopropiophenone assay). IC50_{50} values are calculated from dose-response curves .
  • Cell-based assays : Evaluate functional inhibition in cultured cells (e.g., macrophage NO production) using LC-MS/MS to quantify metabolite shifts .
  • Structural studies : Co-crystallization with arginase (PDB deposition) reveals binding modes, guiding structure-activity relationship (SAR) optimization .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing this compound, and how are they resolved?

  • Boronate ester instability : Use of pinacol boronate esters improves stability during Suzuki-Miyaura couplings .
  • Byproduct formation : Side reactions (e.g., N-carbamate rearrangement) are minimized by avoiding excess reagents and optimizing reaction times .
  • Scalability : Transitioning from milligram to gram-scale requires switching from flash chromatography to preparative HPLC or fractional crystallization .

Q. How can researchers differentiate between Boc and Z group cleavage byproducts during synthesis?

  • FT-IR spectroscopy : Boc groups show a characteristic C=O stretch at ~1680 cm1^{-1}, while Z groups absorb at ~1720 cm1^{-1} .
  • LC-MS/MS : Fragmentation patterns (e.g., loss of tert-butoxy fragment [M-56]+^+) distinguish Boc cleavage from Z group removal .

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